(2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-2-(4-aminophenyl)sulfanyl-4-hydroxyoxane-2-carboxylic acid
Overview
Description
(2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-2-(4-aminophenyl)sulfanyl-4-hydroxyoxane-2-carboxylic acid is a derivative of sialic acid, a family of nine-carbon monosaccharides This compound is notable for its role in various biological processes, including cell recognition and signaling
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-2-(4-aminophenyl)sulfanyl-4-hydroxyoxane-2-carboxylic acid typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs. The process may involve the use of large-scale reactors and continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
(2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-2-(4-aminophenyl)sulfanyl-4-hydroxyoxane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: This reaction can be used to modify the ketoside group, potentially leading to different derivatives.
Substitution: This reaction can introduce new functional groups, enhancing the compound’s utility in different applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce derivatives with altered functional groups, while substitution reactions can introduce new groups that enhance the compound’s properties .
Scientific Research Applications
(2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-2-(4-aminophenyl)sulfanyl-4-hydroxyoxane-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It plays a role in studying cell recognition and signaling pathways.
Mechanism of Action
The mechanism of action of (2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-2-(4-aminophenyl)sulfanyl-4-hydroxyoxane-2-carboxylic acid involves its interaction with specific molecular targets, such as cell surface receptors. These interactions can modulate signaling pathways, influencing cellular responses. The compound’s unique structure allows it to bind selectively to certain receptors, making it a valuable tool in research and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
N-Acetylneuraminic acid: A simpler derivative of sialic acid, commonly found in glycoproteins and glycolipids.
N-Glycolylneuraminic acid: Another sialic acid derivative with a glycolyl group instead of an acetyl group.
9-O-Acetyl-N-acetylneuraminic acid: Similar to (2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-2-(4-aminophenyl)sulfanyl-4-hydroxyoxane-2-carboxylic acid but lacks the 4-aminophenylthioketoside group.
Uniqueness
This compound is unique due to the presence of the 4-aminophenylthioketoside group, which enhances its binding affinity and specificity for certain molecular targets. This makes it particularly useful in applications requiring high selectivity and specificity .
Properties
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-2-(4-aminophenyl)sulfanyl-4-hydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O9S/c1-9(22)21-15-13(24)7-19(18(27)28,31-12-5-3-11(20)4-6-12)30-17(15)16(26)14(25)8-29-10(2)23/h3-6,13-17,24-26H,7-8,20H2,1-2H3,(H,21,22)(H,27,28)/t13-,14+,15+,16+,17+,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZSWYSOYUJCRD-DPIHELBLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(COC(=O)C)O)O)(C(=O)O)SC2=CC=C(C=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](COC(=O)C)O)O)(C(=O)O)SC2=CC=C(C=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30163273 | |
Record name | N-Acetyl-9-O-acetylneuraminic acid 4-aminophenylthioketoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30163273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146117-12-6 | |
Record name | N-Acetyl-9-O-acetylneuraminic acid 4-aminophenylthioketoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146117126 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetyl-9-O-acetylneuraminic acid 4-aminophenylthioketoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30163273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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